6-((2-Methylcyclobutyl)methoxy)nicotinic acid
Description
6-((2-Methylcyclobutyl)methoxy)nicotinic acid is a nicotinic acid derivative characterized by a 2-methylcyclobutyl methoxy substituent at the C6 position of the pyridine ring.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
6-[(2-methylcyclobutyl)methoxy]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-8-2-3-10(8)7-16-11-5-4-9(6-13-11)12(14)15/h4-6,8,10H,2-3,7H2,1H3,(H,14,15) |
InChI Key |
JUJIAYNGADBWRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1COC2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-((2-Methylcyclobutyl)methoxy)nicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the process for large-scale production.
Chemical Reactions Analysis
6-((2-Methylcyclobutyl)methoxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-((2-Methylcyclobutyl)methoxy)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules and pathways.
Medicine: Research into its potential therapeutic effects and mechanisms of action may lead to the development of new drugs or treatments.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 6-((2-Methylcyclobutyl)methoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it may exert effects similar to those of niacin, which is known to influence lipid metabolism and cardiovascular health . The compound may interact with receptors and enzymes involved in these pathways, leading to various biochemical and physiological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares structural features, physicochemical properties, and biological activities of 6-((2-Methylcyclobutyl)methoxy)nicotinic acid with selected analogues:
Steric and Electronic Modifications
- Methoxy vs. 2-Methylcyclobutyl Methoxy: 6-Methoxynicotinic acid (C₇H₇NO₃) exhibits moderate antioxidant activity due to electron-donating methoxy groups . However, its smaller substituent may limit metabolic stability. highlights that substituent bulk at C6 can stabilize ester prodrugs against hydrolysis .
- Trifluoromethyl and Trifluoroethoxy Groups: The trifluoromethyl group in 2-[(2-Methoxyethoxy)methyl]-6-(trifluoromethyl)nicotinic acid increases electron-withdrawing effects, which may enhance binding to hydrophobic pockets in enzymes or receptors .
Functional Group Interactions
- Amino and Chloro Substituents: The amino group in 2-amino-6-methoxy-nicotinic acid facilitates hydrogen bonding, which could improve solubility but may also increase susceptibility to oxidative deamination . Chloro substituents (e.g., 2-Chloro-6-methoxynicotinic acid) enhance electrophilicity, raising concerns about off-target reactivity or cytotoxicity .
Metabolic Stability and Prodrug Potential
- demonstrates that steric hindrance from bulky substituents (e.g., pivaloyl esters) significantly improves enzymatic stability of nicotinic acid derivatives . The 2-methylcyclobutyl group in the target compound may similarly protect the ester or carboxylic acid moiety from hydrolysis.
- In contrast, smaller substituents like methoxy (6-Methoxynicotinic acid) or electron-withdrawing groups (trifluoromethyl) may require prodrug strategies (e.g., esterification) to enhance bioavailability .
Biological Activity
6-((2-Methylcyclobutyl)methoxy)nicotinic acid is a derivative of nicotinic acid (vitamin B3) characterized by the presence of a methoxy group and a unique 2-methylcyclobutyl moiety. Its structural features suggest potential biological activities that warrant comprehensive investigation. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₉NO₄
- Molecular Weight : Approximately 265.31 g/mol
The compound's functional groups contribute to its reactivity and potential interactions with biological targets, which are crucial for understanding its pharmacological profile.
The biological activity of this compound may involve several mechanisms:
- Receptor Interaction : The compound is believed to interact with nicotinic acetylcholine receptors, potentially modulating neurotransmission and influencing various physiological responses.
- Vasodilation Effects : Similar to other nicotinic acid derivatives, it may promote vasodilation through prostaglandin release, enhancing blood flow in targeted tissues .
- Metabolic Effects : The compound has been studied for its impact on lipid metabolism, particularly in reducing serum triglycerides and increasing HDL cholesterol levels, which are beneficial for cardiovascular health .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, similar to other methoxynicotinic acids.
- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, this compound may offer protective effects against neurotoxic agents .
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that optimize yield and purity. The compound's unique structure allows for the exploration of various derivatives that could enhance its biological activity or alter pharmacokinetic properties.
Table 2: Related Compounds and Their Activities
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Nicotinic Acid | C₆H₅NO₂ | Basic structure of pyridine | Essential nutrient (Vitamin B3) |
| 6-(Methoxynicotinic Acid) | C₈H₉NO₃ | Methoxy group at position 6 | Known for anti-inflammatory properties |
| 6-Trifluoromethyl-Nicotinic Acid | C₁₁H₁₂F₃NO₄ | Trifluoromethyl substituent | Investigated for enhanced receptor activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
